molecular formula C11H12O2 B14416296 Benzene, (3,3-dimethoxy-1-propynyl)- CAS No. 80832-34-4

Benzene, (3,3-dimethoxy-1-propynyl)-

Cat. No.: B14416296
CAS No.: 80832-34-4
M. Wt: 176.21 g/mol
InChI Key: UXKMQYYVEURRTI-UHFFFAOYSA-N
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Description

Benzene, (3,3-dimethoxy-1-propynyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 3,3-dimethoxy-1-propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3,3-dimethoxy-1-propynyl)- typically involves the alkylation of benzene with a suitable propynylating agent under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of Benzene, (3,3-dimethoxy-1-propynyl)- may involve large-scale alkylation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Benzene, (3,3-dimethoxy-1-propynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, (3,3-dimethoxy-1-propynyl)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, (3,3-dimethoxy-1-propynyl)- involves its interaction with molecular targets through various pathways. The compound’s effects are mediated by its ability to undergo electrophilic substitution reactions, which can alter the chemical environment and influence biological processes. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

  • Benzene, 1,3-dimethoxy-
  • Benzene, 1-propynyl-
  • Benzene, (3,3-diethoxy-1-propynyl)-

Comparison: Benzene, (3,3-dimethoxy-1-propynyl)- is unique due to the presence of both methoxy and propynyl groups, which confer distinct chemical properties. Compared to Benzene, 1,3-dimethoxy-, it has an additional propynyl group that enhances its reactivity and potential applications. Similarly, Benzene, 1-propynyl- lacks the methoxy groups, making it less versatile in certain reactions. Benzene, (3,3-diethoxy-1-propynyl)-, on the other hand, has ethoxy groups instead of methoxy, which can influence its solubility and reactivity.

Properties

CAS No.

80832-34-4

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3,3-dimethoxyprop-1-ynylbenzene

InChI

InChI=1S/C11H12O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-7,11H,1-2H3

InChI Key

UXKMQYYVEURRTI-UHFFFAOYSA-N

Canonical SMILES

COC(C#CC1=CC=CC=C1)OC

Origin of Product

United States

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